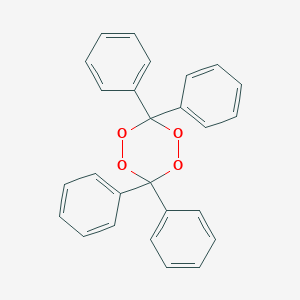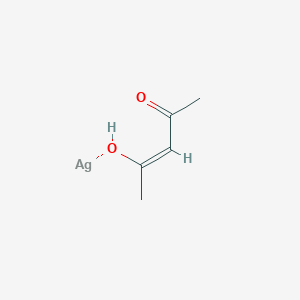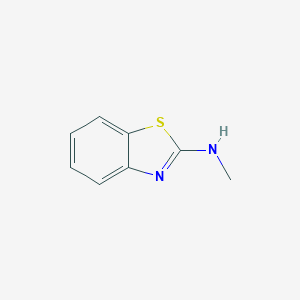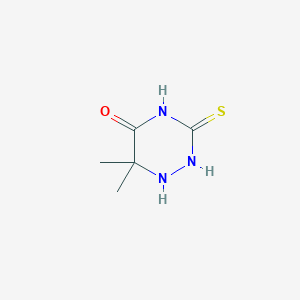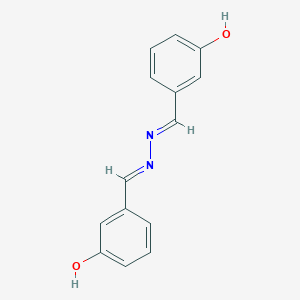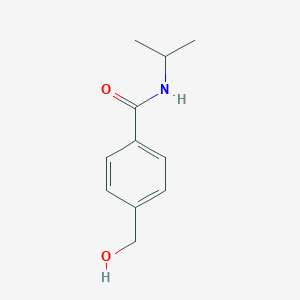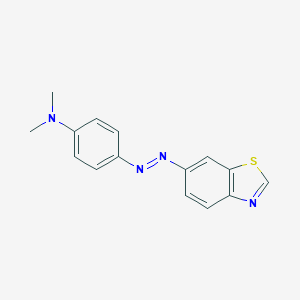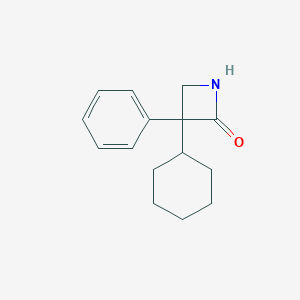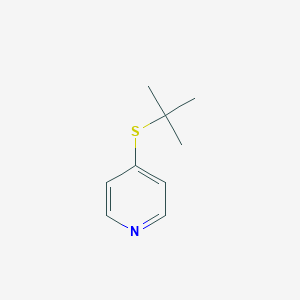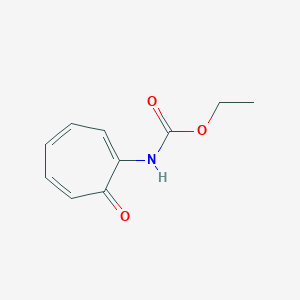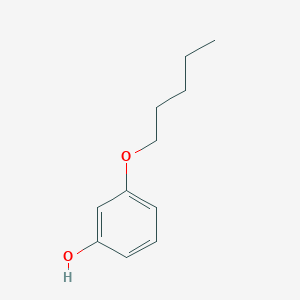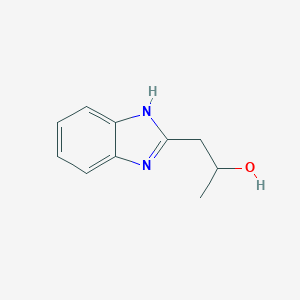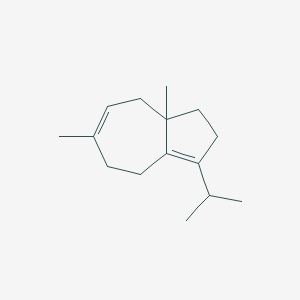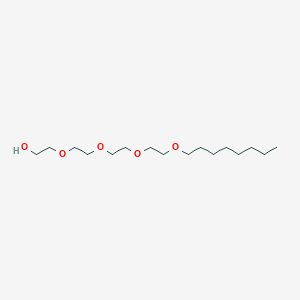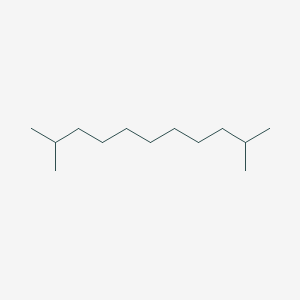
2,10-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dimethylundecane is a hydrocarbon compound with the chemical formula C13H28. It is commonly known as 2,10-diMe-C11 and belongs to the class of alkanes. This compound has been studied extensively for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 2,10-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and affect their physical properties. It may also interact with proteins and enzymes involved in lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,10-Dimethylundecane are not well studied. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,10-Dimethylundecane has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a low volatility, which makes it easy to handle and store. However, it has some limitations, including its low solubility in water and its limited use in biological systems.
Direcciones Futuras
There are several future directions for the study of 2,10-Dimethylundecane. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of new materials. Additionally, further studies are needed to understand its mechanism of action and its potential use in biological systems.
Conclusion:
In conclusion, 2,10-Dimethylundecane is a hydrocarbon compound that has potential applications in various fields, including scientific research. Its synthesis method is well established, and it has been used as a reference standard in GC-MS analysis and as a model compound in studies of the biodegradation of alkanes. Further research is needed to understand its mechanism of action and its potential use in biological systems. Overall, 2,10-Dimethylundecane is a promising compound with many potential applications in the future.
Métodos De Síntesis
The synthesis of 2,10-Dimethylundecane involves several steps. The first step involves the preparation of 1-bromoundecane by reacting 1-undecene with hydrogen bromide. The second step involves the reaction of 1-bromoundecane with 2-methyl-1-propanol in the presence of a strong base such as potassium tert-butoxide to produce 2,10-Dimethylundecane.
Aplicaciones Científicas De Investigación
2,10-Dimethylundecane has been studied for its potential applications in various fields, including scientific research. It has been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures such as crude oils and petroleum products. It has also been used as a model compound in studies of the biodegradation of alkanes in the environment.
Propiedades
Número CAS |
17301-27-8 |
|---|---|
Nombre del producto |
2,10-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,10-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-12(2)10-8-6-5-7-9-11-13(3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
AZUSLLNYWXCPIZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



